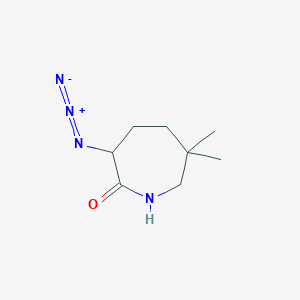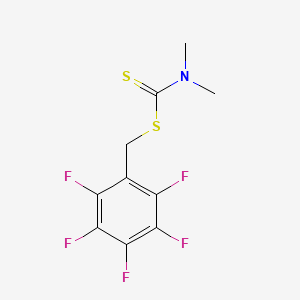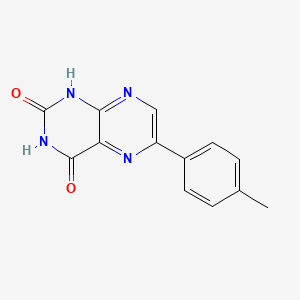
6-(4-Methylphenyl)pteridine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Methylphenyl)pteridine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pteridine family. Pteridines are bicyclic compounds consisting of fused pyrimidine and pyrazine rings.
Méthodes De Préparation
The synthesis of 6-(4-Methylphenyl)pteridine-2,4(1H,3H)-dione typically involves the condensation of appropriate precursors under specific conditions. One common synthetic route involves the reaction of 4-methylbenzaldehyde with guanidine to form an intermediate, which is then cyclized to produce the desired pteridine derivative. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Analyse Des Réactions Chimiques
6-(4-Methylphenyl)pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ring carbons or nitrogens, often using reagents like alkyl halides or amines.
Photochemistry: The compound exhibits photochemical reactions under UV light, leading to various photoproducts.
Applications De Recherche Scientifique
6-(4-Methylphenyl)pteridine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound serves as a biological pigment and enzyme cofactor, playing a role in various biochemical pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-(4-Methylphenyl)pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
6-(4-Methylphenyl)pteridine-2,4(1H,3H)-dione can be compared with other pteridine derivatives, such as:
Pterin: A naturally occurring compound with similar structural features but different biological functions.
Lumazine: Another pteridine derivative with distinct photochemical properties.
Tetrahydrobiopterin: A cofactor for several enzymes involved in amino acid metabolism.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Propriétés
Numéro CAS |
64233-29-0 |
|---|---|
Formule moléculaire |
C13H10N4O2 |
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
6-(4-methylphenyl)-1H-pteridine-2,4-dione |
InChI |
InChI=1S/C13H10N4O2/c1-7-2-4-8(5-3-7)9-6-14-11-10(15-9)12(18)17-13(19)16-11/h2-6H,1H3,(H2,14,16,17,18,19) |
Clé InChI |
NQSUKELJAXOUCK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CN=C3C(=N2)C(=O)NC(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


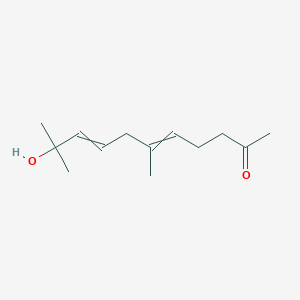
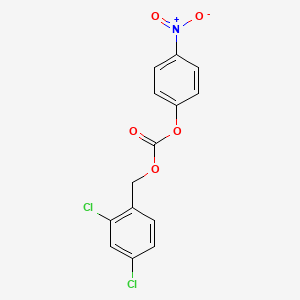

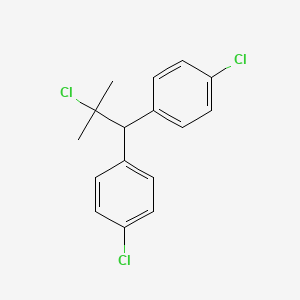
![Quinoline, 2-(1H-imidazo[4,5-b]pyridin-2-yl)-](/img/structure/B14501358.png)
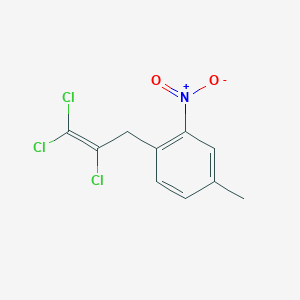
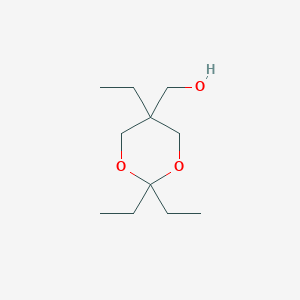
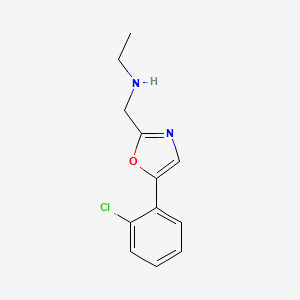
![2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;hydrochloride](/img/structure/B14501386.png)
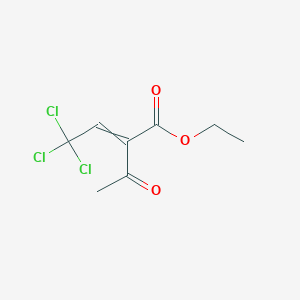
![2-(Benzenesulfonyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B14501400.png)
